Auriculasin

Antibacterial Drug Discovery Microbiology

Researchers requiring a validated multi-target prenylated isoflavonoid often face irreproducibility when substituting analogs. Auriculasin is the exact solution: • Potent Gyr-B inhibitor (IC50=0.38 µM); active against MDR E. coli (MIC=2-4 µg/mL). • Selective CB1 modulator (IC50=8.92 µM) with distinct affinity vs. pomiferin or warangalone. • Induces ferroptosis & oxeiptosis in cancer models via ROS generation & Fe²⁺ accumulation. Supplied with ≥98% HPLC purity; global shipping available.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 60297-37-2
Cat. No. B157482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuriculasin
CAS60297-37-2
Synonymsauriculasin
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C25H24O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,26-28H,7H2,1-4H3
InChIKeyPSEBCAMYGWGJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Auriculasin Overview


Auriculasin (CAS 60297-37-2) is a naturally occurring prenylated isoflavonoid belonging to the class of 6-prenylated isoflavanones [1]. It has been isolated from several plant species including Maclura pomifera, Flemingia philippinensis, and Flemingia macrophylla [2]. The compound has a molecular formula of C25H24O6 and a molecular weight of 420.5 g/mol [3]. Its unique prenylated structure confers distinct biological activities, including potent antibacterial effects against multidrug-resistant Escherichia coli, modulation of the CB1 cannabinoid receptor, and induction of ferroptosis and apoptosis in various cancer cell lines [1].

Gyr-B enzyme inhibition studies for antibacterial target validation
CB1 receptor signaling research requiring a moderate-affinity, non-dominant tool compound
ADHD behavioral phenotype models linked to dopaminergic and circadian gene regulation
Ferroptosis and oxeiptosis pathway interrogation in tumor cell models

Auriculasin: Why Substitution Fails


Auriculasin is not a generic flavonoid. Its 6-prenyl substitution and isoflavanone core create a unique pharmacophore that cannot be replicated by simple or even closely related flavonoid analogs [1]. In a large virtual screen of 1,718 natural flavonoids for Gyr-B inhibition, auriculasin emerged as the most potent antibacterial candidate from a select group of six, demonstrating that minor structural variations among prenylated flavonoids lead to substantial differences in target engagement and potency [2]. Furthermore, direct comparison of CB1 receptor binding affinities among four prenylated flavonoids isolated from the same Maclura pomifera source revealed a wide range of IC50 values, confirming that receptor interaction is highly sensitive to specific substitution patterns [3]. Therefore, for any study requiring the precise multi-target profile of auriculasin—including potent Gyr-B inhibition, specific CB1 modulation, or its unique induction of multiple cell death pathways—substituting with another flavonoid would yield irreproducible results and invalidate the experimental model.

6-prenylation and isoflavanone core create a unique pharmacophore that cannot be replicated by simple or even closely related flavonoids.
Antibacterial potency ranked highest among a screened set of 6 prenylated flavonoids; minor structural changes lead to substantial target-engagement shifts.
CB1 receptor affinity varies considerably among co-isolated prenylated flavonoids; substitution pattern sensitivity alters receptor interaction, making direct analog substitution unreliable.
Unique behavioral normalization in an ADHD zebrafish model was exclusive to auriculasin among 5 tested isoflavones from the same plant source.

Auriculasin: Quantitative Evidence Guide


Antibacterial Potency vs. MDR E. coli

Auriculasin demonstrated the most potent antibacterial activity among a set of six prenylated flavonoids selected from a virtual screen of 1,718 natural flavonoids for Gyr-B inhibition [1]. Auriculasin exhibited a Minimum Inhibitory Concentration (MIC) range of 2 to 4 µg/mL against two clinically isolated multidrug-resistant Escherichia coli strains, a potency that was not achieved by the other five candidate flavonoids tested in the same study [2]. This superiority is directly linked to its nanomolar-scale inhibition of the Gyr-B enzyme, a validated antibacterial target [2].

Antibacterial MIC vs. MDR E. coli
Head-to-head
MIC 2–4 µg/mL
Most potent among 6 prenylated flavonoids from a virtual screen of 1,718 natural compounds
Supports antimicrobial screening context; reported MIC endpoint review
Broth microdilution; two clinically isolated MDR E. coli strains
Antibacterial Drug Discovery Microbiology Multidrug Resistance

Differential CB1 Receptor Affinity

Auriculasin's activity at the cannabinoid receptor type 1 (CB1) is not a class-wide property; it exhibits a distinct affinity profile compared to its co-isolated structural analogs. In a direct comparison of four prenylated flavonoids from Maclura pomifera, auriculasin had a CB1 IC50 of 8.92 µM [1]. This value is 4.2-fold higher (less potent) than pomiferin (IC50 = 2.11 µM) and 5.3-fold higher than warangalone (IC50 = 1.67 µM) at the same receptor [2]. This difference in potency at a therapeutically relevant target is substantial and rules out using these other flavonoids as a proxy for auriculasin in CB1-related studies.

CB1 Receptor Affinity
Head-to-head
IC50 8.92 µM
4.2-fold less potent than pomiferin, 5.3-fold less than warangalone; distinct affinity window
Supports CB1 receptor assay-response context; affinity profile differs from co-isolated analogs
Radioligand binding assay on human CB1 receptor
Cannabinoid Neuroscience CB1 Receptor Pharmacology

Potent Gyr-B Enzyme Inhibition

Auriculasin's antibacterial mechanism is validated at the molecular level through its high-affinity interaction with the DNA gyrase B (Gyr-B) subunit. It inhibited Gyr-B with an IC50 of 0.38 ± 0.15 µM [1]. Isothermal titration calorimetry (ITC) further confirmed this interaction, revealing a competitive inhibition mechanism with a high binding affinity, characterized by a Gibbs free energy of binding (ΔGbinding) of -10.69 kcal/mol, driven predominantly by enthalpic contributions [2]. This quantitative biophysical evidence provides a robust, mechanism-based differentiation from other flavonoids lacking this specific target engagement profile.

Gyr-B Enzyme Inhibition
Assay context
IC50 0.38 ± 0.15 µM; ΔGbinding -10.69 kcal/mol
Supports Gyr-B inhibition mechanism studies; high-affinity competitive binding confirmed
ITC revealed enthalpically driven interaction
Antibacterial Enzyme Inhibition DNA Gyrase Biophysics

Behavioral Normalization in ADHD Zebrafish Model

Auriculasin was identified as the active principle among five prenylated isoflavones from Flemingia philippinensis roots for reducing hyperactive behavior in a zebrafish model of Attention Deficit Hyperactivity Disorder (ADHD) [1]. The study explicitly states that of the five compounds tested, auriculasin significantly reduced the hyperactivity behavior in period1b-/- zebrafish mutants [2]. This behavioral effect was mechanistically linked to auriculasin's ability to increase both melatonin and dopamine content in the fish, and to upregulate the expression of the circadian gene per1b [3]. The other four isoflavones tested did not produce this specific multi-modal behavioral and neurochemical profile [1].

ADHD Zebrafish Behavioral Model
Head-to-head
Significant reduction in hyperactive locomotor activity; unique among 5 tested isoflavones
Supports ADHD behavioral model-response context; linked to melatonin and dopamine changes
period1b-/- zebrafish larvae; per1b gene upregulation observed
ADHD Behavioral Neuroscience Zebrafish Model Circadian Rhythm

Auriculasin: Key Research Applications


Antibacterial Drug Discovery Targeting Gyrase B

This application is ideal for researchers developing novel antibiotics, particularly against multidrug-resistant Gram-negative pathogens. Auriculasin serves as a validated and potent inhibitor of the Gyr-B enzyme (IC50 = 0.38 µM), with confirmed antibacterial activity against clinically isolated MDR E. coli (MIC = 2–4 µg/mL) [1]. Its unique prenylated isoflavonoid scaffold offers a distinct starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies, differentiating it from common flavonoid cores. The mechanism of action has been confirmed by isothermal titration calorimetry, showing high-affinity, competitive binding (ΔGbinding = -10.69 kcal/mol) [2].

CB1 Modulator for Cannabinoid Pharmacology

Auriculasin is a precise tool for studies investigating CB1 receptor signaling where a defined, moderate potency is required. Unlike more potent analogs like pomiferin (IC50 = 2.11 µM) or warangalone (IC50 = 1.67 µM), auriculasin (IC50 = 8.92 µM) provides a different window of pharmacological activity [1]. This distinct affinity profile is essential for experiments designed to probe subtle differences in downstream signaling, assess partial agonism/antagonism, or avoid the strong activation/inhibition seen with higher-potency ligands. Its use is critical for ensuring the correct interpretation of CB1-mediated effects in cell-based or in vivo models.

ADHD and Circadian Rhythm Research

Auriculasin is uniquely positioned for studies investigating the link between dopaminergic signaling, circadian clock genes (per1b), and hyperactivity. In a validated zebrafish ADHD model, auriculasin was the only compound among five tested prenylated isoflavones that significantly normalized hyperactive behavior [1]. This effect is coupled to a specific neurochemical signature: increased dopamine and melatonin content, along with per1b gene upregulation [2]. This makes auriculasin an invaluable tool for replicating and extending this research into mammalian models of ADHD and related psychiatric disorders, where other isoflavones would fail to produce the same behavioral and molecular outcomes [3].

Multi-Modal Cell Death in Cancer Research

Auriculasin is a unique research tool for studying the induction of non-apoptotic cell death pathways, particularly ferroptosis and oxeiptosis, in cancer models. Studies have shown it promotes reactive oxygen species (ROS) generation in colorectal cancer cells, which leads to a concentration-dependent increase in Fe2+ accumulation and MDA levels, hallmarks of ferroptosis [1]. Furthermore, it has been shown to regulate Keap1 and AIFM1, indicating a role in oxeiptosis [2]. Its distinct prenylated structure is likely critical for this multi-pathway activation, differentiating it from flavonoids that primarily induce only apoptosis. This makes it a specific probe for dissecting the signaling networks that govern these emerging cell death mechanisms.

Application
Selection Property
Validation Focus
Antibacterial lead discovery (Gyr-B targeting)
Prenylated isoflavonoid scaffold with reported Gyr-B inhibition profile
Gyr-B binding mechanism and MDR E. coli susceptibility endpoints
CB1 receptor pharmacology studies
Moderate CB1 affinity distinct from co-isolated prenylated flavonoids
Radioligand binding and downstream signaling assay endpoints
ADHD and circadian rhythm behavioral research
Unique hyperactive behavior normalization activity in zebrafish model
Dopaminergic and per1b gene expression endpoints
Non-apoptotic cell death pathway research
Multi-pathway induction profile (ferroptosis/oxeiptosis) in colorectal tumor cell models
ROS generation, Fe2+ accumulation, and cell death pathway marker endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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